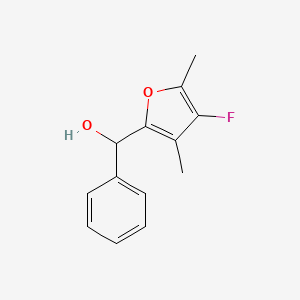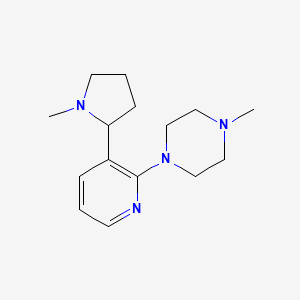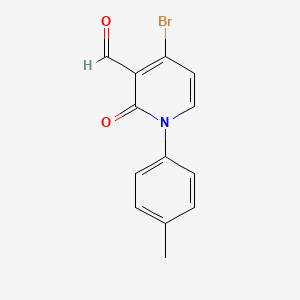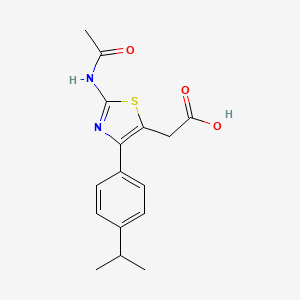
(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol es un compuesto orgánico con la fórmula molecular C13H13FO2. Es un derivado fluorado del furano, un compuesto aromático heterocíclico. La presencia de grupos tanto de flúor como de fenilo en su estructura lo convierte en un compuesto de interés en varios campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol normalmente implica la reacción de 4-fluoro-3,5-dimetilfurano con benzaldehído en presencia de un catalizador adecuado. Las condiciones de reacción suelen incluir:
Solvente: Los solventes comúnmente utilizados incluyen etanol o metanol.
Catalizador: Catalizadores ácidos como el ácido p-toluensulfónico o ácidos de Lewis como el cloruro de aluminio.
Temperatura: La reacción se suele llevar a cabo a temperatura ambiente o a temperaturas ligeramente elevadas (25-50°C).
Tiempo: El tiempo de reacción puede variar desde unas pocas horas hasta toda la noche, dependiendo del rendimiento y la pureza deseados.
Métodos de producción industrial
En un entorno industrial, la producción de (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados garantiza una calidad y una escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar la cetona correspondiente.
Reducción: El compuesto se puede reducir para formar el alcohol o el alcano correspondientes.
Sustitución: El átomo de flúor se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como amoníaco (NH3) o tiourea (NH2CSNH2) en presencia de una base.
Principales productos formados
Oxidación: Formación de (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)cetona.
Reducción: Formación de (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metano.
Sustitución: Formación de (4-Amino-3,5-dimetilfuran-2-il)(fenil)metanol o (4-Mercapto-3,5-dimetilfuran-2-il)(fenil)metanol.
Aplicaciones Científicas De Investigación
(4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y antimicrobianos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol implica su interacción con objetivos moleculares específicos. El átomo de flúor aumenta la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con enzimas o receptores. El grupo fenilo contribuye a las interacciones hidrofóbicas del compuesto, permitiéndole penetrar las membranas celulares y alcanzar objetivos intracelulares. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- (4-Fluoro-3,5-dimetilfuran-2-il)metanol
- (4-Fluoro-3,5-dimetilfuran-2-il)(metil)metanol
- (4-Fluoro-3,5-dimetilfuran-2-il)(fenil)etanol
Singularidad
(4-Fluoro-3,5-dimetilfuran-2-il)(fenil)metanol es único debido a la combinación de sus grupos de flúor y fenilo, que confieren propiedades químicas y físicas distintas. Estos grupos aumentan su reactividad y su potencial para formar diversos derivados químicos, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
(4-fluoro-3,5-dimethylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |
Clave InChI |
ATHXSNVZUGNVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1F)C)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)


